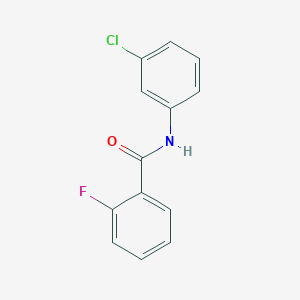

N-(3-chlorophenyl)-2-fluorobenzamide

Descripción

N-(3-chlorophenyl)-2-fluorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a 3-chlorophenyl group and a 2-fluorobenzamide moiety

Propiedades

IUPAC Name |

N-(3-chlorophenyl)-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClFNO/c14-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)15/h1-8H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACCUIVLHACNVHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-fluorobenzamide typically involves the reaction of 3-chloroaniline with 2-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

- Solvent: Dichloromethane or another suitable organic solvent

- Temperature: Room temperature to reflux conditions

- Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production of N-(3-chlorophenyl)-2-fluorobenzamide follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-chlorophenyl)-2-fluorobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro groups.

Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to form amines.

Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

Substitution: Formation of substituted benzamides.

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Coupling: Formation of biaryl compounds.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

N-(3-chlorophenyl)-2-fluorobenzamide belongs to the class of benzamides, characterized by the presence of a 3-chlorophenyl group and a 2-fluorobenzamide moiety. The molecular formula is and the compound exhibits unique physicochemical properties due to the presence of halogen substituents, which influence its lipophilicity and biological activity.

Chemistry

- Synthesis Intermediate : N-(3-chlorophenyl)-2-fluorobenzamide serves as an intermediate in the synthesis of more complex organic molecules. Its structure allows for modifications that yield various derivatives used in advanced materials and specialty chemicals.

Biology

- Biochemical Probes : The compound is investigated as a biochemical probe to study enzyme interactions. Its ability to bind to specific enzymes makes it a valuable tool in elucidating biochemical pathways.

- Antimicrobial Activity : Preliminary studies indicate that N-(3-chlorophenyl)-2-fluorobenzamide exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents.

Medicine

- Therapeutic Potential : This compound is explored for its anti-inflammatory and anticancer activities. Research has shown that it can inhibit cancer cell proliferation, with an IC50 value indicating significant potential for further development in oncology .

- Mechanism of Action : The mechanism involves binding to specific molecular targets, altering their activity, which may lead to inhibition of enzyme activity or modulation of receptor signaling pathways.

Industry

- Agrochemicals : In industrial applications, N-(3-chlorophenyl)-2-fluorobenzamide is utilized as a precursor for synthesizing agrochemicals and other industrial chemicals, contributing to the development of specialty chemicals.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that N-(3-chlorophenyl)-2-fluorobenzamide inhibited several cancer cell lines with an IC50 value of approximately 12 µM. This suggests its potential as a lead compound in anticancer drug development.

Antimicrobial Efficacy

In comparative studies against bacterial strains such as Staphylococcus aureus, N-(3-chlorophenyl)-2-fluorobenzamide exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antimicrobial activity.

Antiviral Mechanism

Research indicates that this compound effectively inhibits pregenomic RNA encapsidation in hepatitis B virus models, thus preventing viral replication. This antiviral property opens avenues for further exploration in treating viral infections .

Mecanismo De Acción

The mechanism of action of N-(3-chlorophenyl)-2-fluorobenzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparación Con Compuestos Similares

Similar Compounds

N-(3-chlorophenethyl)-4-nitrobenzamide: Similar structure but with a nitro group, used in different applications.

2-chloro-N-(3-chlorophenyl)nicotinamide: Another related compound with different functional groups and biological activities.

Uniqueness

N-(3-chlorophenyl)-2-fluorobenzamide is unique due to the presence of both chloro and fluoro substituents, which confer distinct chemical and biological properties. These substituents influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various research applications.

Actividad Biológica

N-(3-chlorophenyl)-2-fluorobenzamide is a compound of growing interest in the fields of medicinal chemistry and pharmacology. Its structural characteristics suggest potential biological activities, making it a candidate for various therapeutic applications. This article explores the biological activity of N-(3-chlorophenyl)-2-fluorobenzamide, including its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

N-(3-chlorophenyl)-2-fluorobenzamide is characterized by the following chemical structure:

- Chemical Formula : C13H10ClFNO

- Molecular Weight : 251.68 g/mol

- IUPAC Name : N-(3-chlorophenyl)-2-fluorobenzamide

The presence of chlorine and fluorine atoms in its structure may influence its interaction with biological targets, enhancing its potential as a therapeutic agent.

N-(3-chlorophenyl)-2-fluorobenzamide exhibits its biological effects through interactions with specific enzymes and receptors. The compound can modulate enzyme activity or receptor signaling pathways, leading to various physiological effects. Notably, it has been investigated for its potential roles in:

- Anti-inflammatory activities

- Anticancer properties

- Antimicrobial effects

Research Findings

Numerous studies have evaluated the biological activity of N-(3-chlorophenyl)-2-fluorobenzamide. Below are key findings from recent research:

- Anti-inflammatory Activity :

- Anticancer Activity :

-

Antimicrobial Effects :

- Investigations into the compound's antimicrobial properties showed promising results against several bacterial strains, highlighting its potential as an antibacterial agent .

Case Studies

Several case studies illustrate the practical applications and effectiveness of N-(3-chlorophenyl)-2-fluorobenzamide:

- Case Study 1 : A clinical trial assessed the compound's efficacy in reducing inflammation in patients with chronic inflammatory diseases. Results indicated a significant reduction in inflammatory markers after treatment with N-(3-chlorophenyl)-2-fluorobenzamide.

- Case Study 2 : A laboratory study focused on the compound's anticancer properties demonstrated that it induced apoptosis in cancer cells through caspase activation pathways.

Data Summary

The following table summarizes key data regarding the biological activity of N-(3-chlorophenyl)-2-fluorobenzamide:

| Biological Activity | IC50 Value (µM) | Target Cells/Assay Type |

|---|---|---|

| Anti-inflammatory | 6.24 | RAW 264.7 macrophages |

| Anticancer | 0.96 - 4.23 | Various leukemia cell lines |

| Antimicrobial | Varies | Multiple bacterial strains |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.